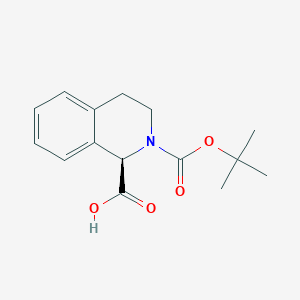

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” has been reported. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been described .Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including derivatives of the specified compound, have been extensively studied for their therapeutic applications. The THIQ scaffold is recognized for its versatility in drug discovery, particularly in cancer and central nervous system (CNS) disorders. A review covering patents from 2010 to 2015 highlighted the significant success of THIQ derivatives in anticancer drug discovery, as well as their potential in treating infectious diseases and metabolic disorders. The US FDA approval of trabectedin for soft tissue sarcomas underscores the importance of this class in anticancer therapy (Singh & Shah, 2017).

Catalytic Non-Enzymatic Kinetic Resolution

The compound's structural motif is relevant in the field of asymmetric synthesis, particularly in the catalytic non-enzymatic kinetic resolution (KR) of racemic mixtures. This process is crucial for producing enantiopure compounds, a foundational aspect of medicinal chemistry. Advances in chiral catalysis have made it possible to achieve high enantioselectivity and yield, enhancing the efficiency of synthesizing biologically active molecules (Pellissier, 2011).

Bioactive Plant Compounds

Carboxylic acids, including those structurally related to the specified compound, exhibit a range of biological activities. A review of natural carboxylic acids and their derivatives highlighted their antioxidant, antimicrobial, and cytotoxic activities, underscoring the potential of these compounds in developing new pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants, which share functional groups with the compound , has provided insights into their environmental occurrence, human exposure, and toxicity. These studies are crucial for understanding the safety profiles of compounds derived from or related to tetrahydroisoquinolines and their use in food and pharmaceutical industries (Liu & Mabury, 2020).

Novel Carboxylic Acid Bioisosteres

The exploration of novel carboxylic acid bioisosteres, aiming to improve pharmacological profiles, highlights the ongoing innovation in drug design. Modifications of the carboxylic acid group can lead to compounds with enhanced metabolic stability, reduced toxicity, and better pharmacokinetics, demonstrating the critical role of functional group manipulation in medicinal chemistry (Horgan & O’Sullivan, 2021).

Eigenschaften

IUPAC Name |

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRFKAFNRHBCH-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649643 |

Source

|

| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

CAS RN |

151004-96-5 |

Source

|

| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)